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molecular formula C₁₃H₁₈O B042199 3-(4-Isopropylphenyl)-2-methylpropanal CAS No. 103-95-7

3-(4-Isopropylphenyl)-2-methylpropanal

Cat. No. B042199
M. Wt: 190.28 g/mol
InChI Key: ZFNVDHOSLNRHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09351964B2

Procedure details

Compound 1205 may be prepared by reacting allyl bromide (79.2 g, 656 mmol) and 4-hydroxybenzaldehyde A (40.0 g, 328 mmol) in the presence of potassium carbonate (90.6 g, 656 mmol) in acetonitrile (400 mL). The reaction is stirred at ambient temperature under an atmosphere of nitrogen for 4 hours. The reaction is filtered, washed with acetonitrile (200 mL), and concentrated in-vacuo. The residue is chromatographed on silica gel using a gradient of ethyl acetate from 10% to 30% in hexanes to give 50.0 g of aldehyde B as a colorless oil. LC/MS [M+H+] 163.2 (100), 2.85 min; 1H NMR (300 MHz, DMSO-d6) δ ppm 4.67 (d, J=5.03 Hz, 2H) 5.33 (dd, J=23.98, 1.51 Hz, 2H) 6.03 (dt, J=22.39, 5.07 Hz, 1H) 7.12 (d, J=8.72 Hz, 2H) 7.85 (d, J=8.38 Hz, 2H) 9.86 (s, 1H).
[Compound]
Name
Compound 1205
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90.6 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].O[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1.[C:14](=O)([O-])[O-].[K+].[K+].[C:20](#N)[CH3:21]>>[CH3:3][CH:2]([C:1]1[CH:7]=[CH:6][C:13]([CH2:12][CH:9]([CH:10]=[O:11])[CH3:8])=[CH:21][CH:20]=1)[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Compound 1205
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
79.2 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
90.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at ambient temperature under an atmosphere of nitrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction is filtered
WASH
Type
WASH
Details
washed with acetonitrile (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel using a gradient of ethyl acetate from 10% to 30% in hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)C1=CC=C(C=C1)CC(C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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